Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor []. It exhibits therapeutic potential for treating inflammatory diseases, particularly rheumatoid arthritis (RA) []. Preclinical studies demonstrate its efficacy in RA models, and Phase 1 clinical trials in healthy volunteers have established its favorable safety, tolerability, and target engagement [].
Compound Description: LAF237 is a dipeptidyl peptidase IV inhibitor that works by delaying the degradation of glucagon-like peptide-1 (GLP-1) []. This action enhances pancreatic islet cell function and has implications for treating type 2 diabetes mellitus [].
Relevance: While LAF237 does not directly share structural similarities with N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide, it's discussed in conjunction with valsartan, a compound containing a biphenyl moiety. The study investigates the combined effects of LAF237 and valsartan on pancreatic islet function and structure, revealing potential synergistic benefits []. This highlights the importance of exploring the therapeutic potential of compounds with structural similarities to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide in combination therapies, particularly for metabolic disorders like diabetes.
Compound Description: Valsartan is an angiotensin II type 1 receptor (AT1R) antagonist used to treat cardiovascular conditions such as hypertension and heart failure []. It acts by blocking the blood pressure-raising effects of angiotensin II.
Compound Description: PBPA is a compound that underwent early-stage drug discovery and was found to be metabolized by both monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) enzymes []. Despite initial predictions of low clearance in human liver microsomes, it displayed moderate clearance in humans, with high inter-individual variability in its pharmacokinetics [].
Compound Description: DPC423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa []. It represents a significant advancement in anticoagulant therapy, with potential applications in treating thrombosis.
Compound Description: Compound IV is a synthetic compound investigated for its trypanocidal, leishmanicidal, and antimycobacterial activities []. It shows promising activity against various species of mycobacteria and different life cycle stages of Trypanosoma cruzi, the parasite responsible for Chagas disease []. Notably, it exhibits higher activity against Leishmania amazonensis, another parasitic protozoan causing leishmaniasis [].
Compound Description: This series of compounds represents derivatives synthesized and evaluated for their antimycobacterial activities []. They are structurally similar to Compound IV, with variations in the substituent (X) on the phenyl ring attached to the propenyl chain [].
Compound Description: DPC 602 is an analog of DPC423, also designed as a potent, selective, and orally bioavailable factor Xa inhibitor []. It shares a high degree of structural similarity with DPC423, with slight modifications in the substituents.
Relevance: DPC 602, like N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide, possesses the core biphenyl structural unit and a sulfonamide group. This compound is particularly relevant due to its detailed metabolic studies. Researchers identified novel glutamate conjugates and other unusual metabolites, shedding light on potential biotransformation pathways mediated by enzymes like gamma-glutamyltranspeptidase (GGT) []. This information is invaluable for understanding the metabolic fate of compounds with similar structural features, including the target compound.
SX 737
Relevance: SX 737's inclusion in the metabolic studies alongside DPC 423 and DPC 602, which also share the biphenyl and sulfonamide moieties with N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide, provides further evidence for the formation of unusual glutathione (GSH) adducts []. The identification and characterization of these adducts, particularly the one derived from a postulated nitrile oxide intermediate, offer crucial insights into the potential metabolic liabilities of compounds containing similar structural elements, informing strategies to mitigate these risks during drug development.
Compound Description: Compound 3 serves as a scaffold for synthesizing diverse heterocyclic compounds with potential antitumor and antimicrobial activities []. Its structure contains a biphenyl unit connected to a hydrazide-cyanoacetamide moiety, offering versatile sites for chemical modifications.
Compound Description: BMS-207940 is a highly potent and orally active endothelin ET(A) receptor antagonist []. It exhibits potent binding affinity and selectivity for the ET(A) receptor, demonstrating improved potency and selectivity compared to earlier analogs [].
5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and Nω-oxides
Compound Description: This series of compounds was synthesized and evaluated for its antimalarial activity []. These compounds showed promising results against the Plasmodium berghei parasite in mice, including activity against resistant strains [].
Compound Description: This compound has a novel crystalline form that is the subject of patent applications [, ]. These applications suggest its potential use in plant protection formulations.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.